IMR-1A

Vue d'ensemble

Description

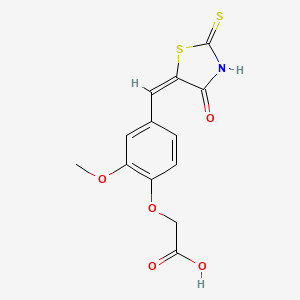

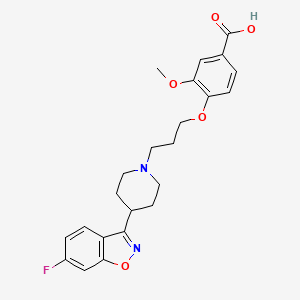

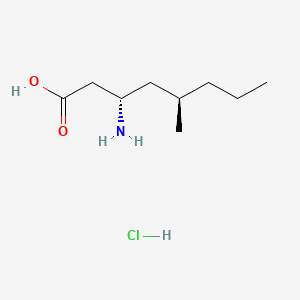

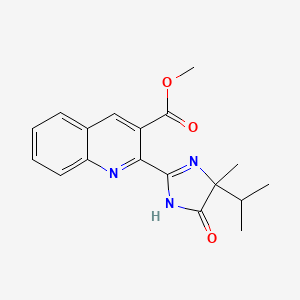

IMR-1A is a small molecule that acts as an inhibitor of the Notch signaling pathway. It is an acid metabolite of IMR-1 and has shown a 50-fold increase in potency compared to IMR-1 . The compound has a molecular formula of C13H11NO5S2 and a molecular weight of 325.36 g/mol . This compound is primarily used in scientific research to study its effects on the Notch signaling pathway, which is crucial in various cellular processes, including cell differentiation, proliferation, and apoptosis .

Applications De Recherche Scientifique

IMR-1A is extensively used in scientific research due to its potent inhibitory effects on the Notch signaling pathway. Some of its applications include:

Cancer Research: this compound is used to study its effects on tumor growth and metastasis.

Stem Cell Research: The compound is used to investigate the role of Notch signaling in stem cell differentiation and maintenance.

Neurobiology: This compound is employed in studies related to neuronal development and neurodegenerative diseases.

Drug Development: The compound serves as a lead molecule for developing new therapeutic agents targeting the Notch signaling pathway.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Orientations Futures

While specific future directions for this compound are not available in the retrieved data, thiazolidine derivatives are a topic of ongoing research due to their diverse biological activities. They are often studied for potential applications in medicinal chemistry, particularly as antimicrobial agents .

Mécanisme D'action

IMR-1A, also known as 2-(2-Methoxy-4-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid or STK224834, is a small molecule that has been identified as an inhibitor of the Notch transcriptional activation complex . This article will delve into the various aspects of its mechanism of action.

Target of Action

The primary target of this compound is the Notch transcriptional activation complex . Specifically, it disrupts the recruitment of Mastermind-like 1 (MAML1) to the Notch transcriptional activation complex on chromatin . Notch signaling is a critical pathway involved in cell differentiation, proliferation, and apoptosis, and aberrant Notch activity has been implicated in many cancers .

Mode of Action

This compound binds to the intracellular domain of Notch and disrupts the protein-protein interactions between Notch and MAML1 . This disruption prevents the assembly of the Notch transcriptional activation complex on chromatin, thereby attenuating Notch target gene transcription .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Notch signaling pathway . By inhibiting the assembly of the Notch transcriptional activation complex, this compound suppresses the transcription of Notch target genes . This can lead to downstream effects such as the inhibition of cell proliferation and the induction of apoptosis, particularly in Notch-dependent cell lines .

Pharmacokinetics

This compound is the acid metabolite of IMR-1 . It is suggested that IMR-1 acts as a prodrug for this compound, most likely by increasing the solubility and cell permeability of this compound

Result of Action

The molecular effect of this compound’s action is the disruption of the Notch transcriptional activation complex, leading to the attenuation of Notch target gene transcription . On a cellular level, this can result in the inhibition of cell proliferation and the induction of apoptosis . Furthermore, this compound has been shown to significantly inhibit the growth of patient-derived tumor xenografts .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

IMR-1A is synthesized from its precursor, IMR-1. The synthesis involves the hydrolysis of IMR-1 to produce this compound. The reaction typically occurs under acidic conditions, which facilitate the conversion of the ester group in IMR-1 to the corresponding carboxylic acid in this compound . The reaction conditions include the use of hydrochloric acid or sulfuric acid as the catalyst and a temperature range of 50-70°C .

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route as the laboratory preparation. the process is scaled up to accommodate larger quantities. The reaction is carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity . The final product is then purified using techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

IMR-1A undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form thiols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; conditionsaqueous medium, room temperature.

Reduction: Lithium aluminum hydride; conditionsanhydrous ether, reflux.

Substitution: Various nucleophiles such as amines or alcohols; conditionsorganic solvents, mild heating.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Amides, esters.

Comparaison Avec Des Composés Similaires

IMR-1A is unique due to its high potency and specificity in inhibiting the Notch signaling pathway. Similar compounds include:

DAPT: A gamma-secretase inhibitor that prevents the cleavage of Notch receptors.

RO4929097: Another gamma-secretase inhibitor with similar effects on Notch signaling.

LY3039478: A potent Notch inhibitor that targets the Notch receptor directly.

Compared to these compounds, this compound offers a more targeted approach by disrupting the transcriptional activation complex rather than inhibiting the receptor or enzyme involved in the pathway.

Propriétés

IUPAC Name |

2-[2-methoxy-4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO5S2/c1-18-9-4-7(2-3-8(9)19-6-11(15)16)5-10-12(17)14-13(20)21-10/h2-5H,6H2,1H3,(H,15,16)(H,14,17,20)/b10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVBJNSKWHSGTDK-BJMVGYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)S2)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=S)S2)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]-2-(1-methylpiperidin-1-ium-1-yl)acetamide;iodide](/img/structure/B1671745.png)